Methyl 4-(4-acetylphenyl)piperazine-1-carboxylate
Description
Methyl 4-(4-acetylphenyl)piperazine-1-carboxylate is a piperazine derivative characterized by a methyl ester group at the piperazine nitrogen and a 4-acetylphenyl substituent on the adjacent nitrogen. Piperazine derivatives are widely studied for their pharmacological versatility, including interactions with enzymes, receptors, and ion channels. The methyl ester moiety may influence metabolic stability and solubility compared to bulkier esters (e.g., tert-butyl or ethyl) seen in related compounds .
Properties
IUPAC Name |
methyl 4-(4-acetylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)12-3-5-13(6-4-12)15-7-9-16(10-8-15)14(18)19-2/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJWKNVUJFLVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361358 | |
| Record name | methyl 4-(4-acetylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717871-47-1 | |
| Record name | methyl 4-(4-acetylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-acetylphenylpiperazine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Key findings:
-
Basic hydrolysis proceeds more efficiently due to the nucleophilic attack of hydroxide ions on the ester carbonyl .
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The carboxylic acid product is stable in aqueous media but may decarboxylate at temperatures >100°C.
Acylation/Alkylation at Piperazine Nitrogen
The secondary amines in the piperazine ring react with acylating or alkylating agents to form tertiary amines, enhancing pharmacological potential.
Key findings:
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Acylation is regioselective for the less hindered nitrogen atom .
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Alkylation requires polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Nucleophilic Aromatic Substitution
The acetyl group on the phenyl ring activates the para position for electrophilic substitution, though steric hindrance limits reactivity.
Key findings:
-
Nitration occurs preferentially at the meta position relative to the acetyl group.
Reduction of the Acetyl Group
The ketone moiety can be reduced to a secondary alcohol or alkane, altering electronic and steric properties.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ reduction | NaBH₄, MeOH, RT (2 hrs) | Methyl 4-(4-(1-hydroxyethyl)phenyl)piperazine-1-carboxylate | 88% | |
| Clemmensen reduction | Zn(Hg)/HCl, reflux (6 hrs) | Methyl 4-(4-ethylphenyl)piperazine-1-carboxylate | 63% |
Key findings:
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NaBH₄ selectively reduces the acetyl group without affecting the ester.
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Clemmensen reduction requires anhydrous conditions to avoid ester hydrolysis.
Stability and Degradation
The compound demonstrates pH-dependent stability:
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Basic conditions (pH >10) : Piperazine ring undergoes partial decomposition.
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Neutral pH (6–8) : Stable for >6 months at 25°C.
Analytical Characterization
Critical techniques for reaction validation:
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(4-acetylphenyl)piperazine-1-carboxylate is primarily explored for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Neurological Disorders
Research indicates that derivatives of piperazine compounds, including this compound, may exhibit activity against muscarinic receptors, which are implicated in diseases such as Alzheimer's and Lewy Body Dementia. A study highlighted the synthesis of related compounds as potential muscarinic receptor antagonists, suggesting a pathway for treating cognitive deficits associated with these disorders .
Anticancer Activity
The compound's derivatives have been investigated for their anticancer properties. For instance, certain analogs have shown inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The discovery of 2-phenylquinoline-4-carboxylic acid derivatives demonstrated promising in vitro anticancer activity, indicating that similar structures could be effective in cancer therapy .
Pharmacological Studies
Pharmacological evaluations of this compound derivatives have revealed various biological activities, including:
- Dopamine Transporter Inhibition : Some studies have linked piperazine derivatives to dopamine transporter inhibition, which is relevant for developing treatments for conditions like Parkinson's disease and addiction .
- Antimicrobial Properties : Recent findings suggest that piperazine-based compounds can act as efflux pump inhibitors against multidrug-resistant bacteria, showcasing their potential in combating antibiotic resistance .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the piperazine ring and subsequent acetylation processes. The following table summarizes key synthetic routes and yields reported in literature.
| Synthesis Route | Yield (%) | Key Steps |
|---|---|---|
| Acetylation of piperazine | 65% | Reaction with acetic anhydride |
| Coupling with 4-acetylphenol | 70% | Nucleophilic substitution reaction |
| Methyl ester formation | 80% | Esterification with methanol |
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Activity
A study conducted on various derivatives showed that modifications to the piperazine structure significantly enhanced anticancer activity against specific cell lines. The most promising compound exhibited IC50 values lower than those of established chemotherapeutics .
Case Study 2: Neurological Effects
In a preclinical trial evaluating the effects of piperazine derivatives on cognitive function in animal models, compounds derived from this compound demonstrated improved memory retention compared to controls, suggesting potential benefits for Alzheimer's treatment .
Mechanism of Action
The mechanism of action of Methyl 4-(4-acetylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and subsequent physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
Analysis of Substituent Effects
- Electron-Withdrawing Groups (EWGs): The cyano group in tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate enhances antimicrobial activity by increasing electrophilicity, facilitating interactions with microbial enzymes . The acetyl group in the target compound may similarly improve binding to targets like kinases or GPCRs but with distinct selectivity due to steric effects.
Aromatic Ring Modifications:
- Fluorophenyl substituents (e.g., in 1-[(2-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine) introduce metabolic stability and enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
- Purine or tetrazole moieties (e.g., in and ) confer nucleotide-mimetic properties, enabling interactions with purinergic receptors or DNA synthesis pathways .
Ester Group Variations:
- Methyl esters (target compound) may offer faster hydrolysis rates compared to tert-butyl esters , affecting in vivo half-life .
- Ethyl esters (e.g., in and ) balance lipophilicity and solubility, often preferred in early-stage drug development .
Biological Activity
Methyl 4-(4-acetylphenyl)piperazine-1-carboxylate, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with an acetylphenyl moiety. Its molecular structure allows for interaction with various biological targets, making it a candidate for drug development. The compound's CAS number is 717871-47-1.
The mechanism of action of this compound is primarily linked to its ability to modulate specific biological pathways. It is believed to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, which can lead to the modulation of cellular functions .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown notable activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 | |
| Enterococcus faecalis | 62.5 | |
| Escherichia coli | >125 |
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may act as a CCR1 antagonist, which could be beneficial in treating inflammatory and immune disorders .
Case Study: CCR1 Antagonism
- Objective: Evaluate the anti-inflammatory potential in animal models.
- Findings: The compound significantly reduced inflammatory markers in treated animals compared to controls.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the piperazine core and the acetophenone substituent can enhance biological activity. Variations in substituents have been explored to optimize the pharmacological profile of the compound .
Table 2: SAR Findings
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Substitution at N-Position | Increased potency against BioA enzyme | |
| Alteration of Acetophenone group | Enhanced antibacterial activity |
Clinical Implications
The promising biological activities of this compound suggest its potential application in drug development, particularly in treating infections and inflammatory conditions. Further clinical trials are warranted to establish efficacy and safety profiles.
Q & A
Q. What are the common synthetic routes for Methyl 4-(4-acetylphenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (a structurally analogous compound) is synthesized via nucleophilic substitution between 1-chloro-4-nitrobenzene and tert-butyl piperazine-1-carboxylate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization includes varying solvents (e.g., DMF, DCM), bases (e.g., NaH, DIPEA), and temperatures to maximize yield. Post-synthesis purification often employs flash chromatography (e.g., DCM/MeOH gradients) or crystallization (e.g., using ether/hexane mixtures) .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) provides bond lengths, angles, and conformational data. For example, tert-butyl piperazine derivatives exhibit chair conformations in the piperazine ring with torsional angles <25° .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl and methyl ester groups at δ 2.1–2.5 ppm and δ 3.6–3.8 ppm, respectively). FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as piperazine derivatives may cause irritation .
- Ventilation : Employ fume hoods to avoid inhalation of fine powders.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., KMnO₄) to prevent decomposition .
Advanced Research Questions
Q. How can this compound serve as a precursor in enzyme inhibitor development?
Piperazine derivatives are often used to design reversible or irreversible enzyme inhibitors. For instance:
- Monoacylglycerol lipase (MAGL) inhibitors : Structural analogs like MJN110 (a piperazine carboxylate) act as covalent inhibitors by binding to catalytic serine residues. Activity assays (e.g., residual enzyme activity via fluorometric substrates) and proteome-wide selectivity profiling are critical for validation .
- Kinase inhibitors : The 4-fluorobenzylpiperazine fragment enhances binding to ATP pockets via hydrophobic interactions. Computational docking (e.g., AutoDock Vina) and kinase inhibition assays (IC₅₀ determination) guide optimization .
Q. How do computational methods like DFT compare with experimental data in resolving structural ambiguities?
- Density Functional Theory (DFT) : Calculates molecular electrostatic potentials (MEPs) and frontier orbitals to predict reactivity. For tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, DFT-predicted bond lengths (e.g., C-N: 1.45 Å) align with X-ray data within 0.02 Å .
- Conformational analysis : Molecular dynamics simulations (e.g., AMBER) model piperazine ring flexibility, explaining discrepancies between solution-phase NMR and solid-state XRD data .
Q. What strategies address contradictions in biological activity data for piperazine derivatives?
- Dose-response validation : Replicate assays (e.g., IC₅₀ in triplicate) to rule out false positives.
- Off-target profiling : Use kinome-wide screens (e.g., KinomeScan) to identify non-specific binding .
- Metabolic stability assays : Incubate compounds with liver microsomes to assess degradation (e.g., CYP450-mediated oxidation) .
Q. How is this compound applied in targeted drug delivery systems?
- Prodrug design : The acetyl group can be hydrolyzed in vivo to release active moieties. LC-MS monitors metabolic conversion in plasma .
- Conjugation with nanoparticles : Piperazine’s tertiary amine facilitates covalent attachment to PEGylated liposomes. Dynamic light scattering (DLS) and zeta potential measurements ensure colloidal stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
